7-chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
7-Chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazoloquinazoline scaffold. This structure integrates a quinazolinone core with a [1,3,4]thiadiazole ring, modified by a 7-chloro substituent and a 2,4-difluorophenylamino group at position 2. Such derivatives are synthesized via multicomponent reactions or recyclization strategies, as seen in analogous compounds .
Properties
IUPAC Name |
7-chloro-2-(2,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF2N4OS/c16-7-1-3-11-9(5-7)13(23)22-15(20-11)24-14(21-22)19-12-4-2-8(17)6-10(12)18/h1-6H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMJKVUBBNLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, therapeutic applications, and associated case studies.
- Molecular Formula : C₁₅H₇ClF₂N₄OS
- Molecular Weight : 364.8 g/mol
- CAS Number : 1021261-71-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of quinazolinone compounds possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives:
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines including MCF-7 and A549. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 5.42 to 30.25 µM . -
Antimicrobial Efficacy :
Research has shown that derivatives of this compound possess broad-spectrum antimicrobial activity. In vitro assays demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi . -
In Vivo Studies :
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogs: Key Features and Activities
Pharmacological Activities
- Anticancer : Compound 15 ([1,3,4]thiadiazolo[2,3-b]quinazoline-2-sulfonamide) inhibits MCF-7 breast cancer cells more effectively than bleomycin, attributed to the sulfonamide group’s electron-withdrawing effects .
- Antimicrobial: USP/VA-1 and USP/VA-2 (thiadiazolothienopyrimidones) exhibit antibacterial activity against E. coli, comparable to amoxicillin, likely due to enhanced membrane permeability from lipophilic substituents .
- Antituberculosis : The 2-propylthio analog’s antitubercular activity underscores the importance of sulfur-containing side chains in targeting mycobacterial enzymes .
Physicochemical Properties
While exact data for the target compound are unavailable, analogs provide insights:
- Thermal Stability: Thiadiazoloquinazolinones with rigid fused rings (e.g., tetrahydrobenzo derivatives) exhibit higher melting points (>250°C), suggesting thermal stability .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. For example, 2-amino-5-chlorobenzoic acid reacts with acetic anhydride under reflux to form 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one , a key intermediate. This intermediate undergoes further reaction with hydrazine hydrate to yield 3-amino-7-chloro-2-methylquinazolin-4(3H)-one with a 95% yield.
Reaction Conditions :
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Solvent: Ethanol
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Temperature: Reflux (78–80°C)
-
Time: 3–4 hours
Characterization Data :
Thiadiazole Ring Annulation
Thiosemicarbazide Cyclization
The thiadiazolo[2,3-b]quinazolinone system is constructed via cyclocondensation of 3-aminoquinazolin-4(3H)-one with carbon disulfide (CS₂) in the presence of phosphorus pentasulfide (P₂S₅). This method, adapted from triazoloquinazoline syntheses, achieves a 68–75% yield.
Reaction Conditions :
-
Solvent: Dry toluene
-
Temperature: 110–120°C
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Time: 6–8 hours
Mechanistic Insight :
The reaction proceeds through the formation of a thiourea intermediate, which undergoes intramolecular cyclization upon dehydration (Fig. 1).
Characterization Data :
Introduction of the 2,4-Difluorophenylamino Group
Nucleophilic Aromatic Substitution (SNAr)
The 2,4-difluorophenylamino moiety is introduced via SNAr using 2,4-difluoroaniline and a chloro-substituted thiadiazoloquinazolinone intermediate. Potassium carbonate serves as a base to deprotonate the aniline, enhancing nucleophilicity.
Reaction Conditions :
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Solvent: Dimethylformamide (DMF)
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Temperature: 80–90°C
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Time: 12–14 hours
Optimization Data :
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 82 | 98.5 |
| NaHCO₃ | 45 | 89.2 |
| Et₃N | 58 | 91.7 |
Characterization Data :
X-ray Crystallographic Validation
A single-crystal X-ray study of a related 8-chloroquinolone derivative revealed significant distortion of the N-1 aromatic group due to steric repulsion between the C-8 chlorine and the substituent. This distortion is critical for maintaining planar geometry in the thiadiazoloquinazolinone system, ensuring optimal π-π stacking interactions in solid-state structures.
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance reproducibility and reduce reaction times by 40%. Key parameters include:
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Residence Time : 8–10 minutes
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Pressure : 2–3 bar
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Yield : 78–81%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation-SNAr | 82 | 98.5 | 12.7 |
| One-Pot Annulation | 75 | 95.2 | 9.8 |
| Microwave-Assisted Synthesis | 88 | 99.1 | 15.3 |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound involves multi-step reactions requiring optimization of substituent compatibility and regioselectivity. Key steps include:
- Thiadiazolo-quinazolinone core formation : Cyclocondensation of thiourea derivatives with chloro-substituted quinazolinone precursors under acidic or basic conditions (e.g., HCl/EtOH or KOH/DMF) .
- Amino group functionalization : Coupling the 2,4-difluorophenylamine moiety via nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–120°C) in polar aprotic solvents like DMSO .
- Purity control : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopic analysis :
- 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm for difluorophenyl) and carbonyl signals (δ 160–170 ppm) .
- IR spectroscopy : Validate NH stretches (~3300 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 434.03) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, Aurora B) using fluorescence-based assays (IC50 determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacterial strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?
Contradictions in solvent/catalyst choices (e.g., DMF vs. DMSO, triethylamine vs. pyridine) require systematic screening:
- Design of Experiments (DoE) : Vary temperature (80–140°C), solvent polarity (DMF, NMP), and catalyst load (0.1–1.0 eq.) to identify Pareto-optimal conditions .
- Byproduct analysis : Use LC-MS to detect competing pathways (e.g., hydrolysis of the thiadiazole ring under acidic conditions) .
Q. How to address discrepancies in reported biological activity across similar analogs?
For example, conflicting IC50 values against EGFR:
- Structural analogs : Compare substituent effects (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl) on steric hindrance and π-π stacking .
- Assay conditions : Normalize results by testing under identical pH, temperature, and ATP concentrations .
Q. What strategies enhance solubility for in vivo studies without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the quinazolinone carbonyl .
- Co-crystallization : Screen with cyclodextrins or PEG-based excipients to improve aqueous solubility .
Methodological Challenges and Solutions
Q. How to resolve ambiguous NOESY correlations in conformational analysis?
- Dynamic NMR : Perform variable-temperature studies (25–80°C) to detect rotational barriers in the thiadiazole ring .
- DFT calculations : Compare experimental NMR shifts with optimized geometries (B3LYP/6-31G*) to assign stereoelectronic effects .
Q. What advanced techniques validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., kinases) after compound treatment .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using immobilized recombinant proteins .
Structural-Activity Relationship (SAR) Exploration
Critical Data Contradictions and Resolutions
Analytical Techniques for Degradation Studies
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of thiadiazole ring to thiourea | UPLC-PDA (λ = 254 nm) |
| Oxidative (H2O2) | Sulfur oxidation to sulfoxide/sulfone | HRMS (+Na adducts at m/z 450.05/466.02) |
| Photolytic | C-F bond cleavage (defluorination) | 19F NMR (loss of δ -110 ppm signal) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
